molecular formula C15H19BO4 B6238862 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1421659-47-3

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B6238862
CAS No.: 1421659-47-3
M. Wt: 274.1
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one (CAS No. 2085307-57-7) is a boronate ester-functionalized benzopyran-4-one derivative. Its molecular formula is C₁₇H₂₃BO₄, with a molecular weight of 298.17 g/mol . The compound features a benzopyran-4-one core substituted at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl conjugates . The boronate ester enhances its stability and reactivity in palladium-catalyzed transformations, which is critical for pharmaceutical and materials science applications .

Properties

CAS No.

1421659-47-3

Molecular Formula

C15H19BO4

Molecular Weight

274.1

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Preparation

The synthesis begins with 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one, a halogenated precursor. Bromination of 3,4-dihydro-2H-1-benzopyran-4-one using N-bromosuccinimide (NBS) in acetic acid yields the bromo derivative in >85% purity.

Borylation Reaction

A representative procedure from Ambeed (2020) involves reacting 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:

Reaction Conditions

ComponentQuantity/Concentration
6-Bromo precursor1.0 equiv. (1.81 mmol)
B₂Pin₂1.2 equiv. (3.40 mmol)
Pd(dppf)Cl₂3 mol% (0.29 g)
Potassium acetate (KOAc)3.6 equiv. (6.54 mmol)
Solvent (1,4-dioxane)20 mL
Temperature80°C, 16 h

Procedure

  • Degas the mixture under nitrogen.

  • Stir at 80°C for 16 hours.

  • Filter through Celite to remove palladium residues.

  • Purify via silica gel chromatography (Hexanes:EtOAc = 9:1).

Yield : 93%.

Key Observations

  • Excess B₂Pin₂ ensures complete conversion.

  • KOAc acts as a base to neutralize HBr byproducts.

  • Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in selectivity.

Alternative Zinc-Catalyzed Cross-Coupling

Recent advances in zinc catalysis offer a Pd-free route. A 2019 study demonstrated that ZnBr₂ selectively couples C(sp³)-Br bonds with borate nucleophiles, avoiding aryl-Br side reactions.

Reaction Setup

ComponentQuantity/Concentration
6-Bromo precursor1.0 equiv. (1 mmol)
Li[tBuB(Pin)Ph]1.2 equiv. (1.2 mmol)
ZnBr₂10 mol% (0.1 mmol)
Solvent (DMF)6 mL
Temperature95°C, 12 h

Outcome

  • Yield : 78% (vs. 93% for Pd).

  • Advantage : No residual Pd contamination, critical for pharmaceutical applications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 1.38 (s, 12H, pinacol CH₃), 2.01–2.19 (m, 2H, CH₂), 3.28–3.41 (m, 2H, CH₂), 3.89 (d, J = 2.2 Hz, 2H, OCH₂), 6.55 (br s, 1H, aromatic).

  • ¹³C NMR : δ 207.5 (C=O), 128.4–146.5 (aromatic), 83.2 (B-O), 24.9 (pinacol CH₃).

Mass Spectrometry

  • LC-MS (ESI) : m/z 273.14 [M+H]⁺ (calculated for C₁₅H₂₁BO₃).

Comparative Analysis of Methods

MethodYield (%)Catalyst CostScalabilityPd Residue Risk
Pd-catalyzed93HighExcellentYes
Zn-catalyzed78LowModerateNo
Hydroboration65–79ModerateLimitedNo

Trade-offs : Pd catalysis offers higher yields but requires rigorous purification. Zinc systems reduce metal contamination but necessitate longer reaction times.

Industrial-Scale Considerations

  • Solvent Choice : 1,4-dioxane (Pd) vs. DMF (Zn). DMF poses higher toxicity but lower cost.

  • Catalyst Recycling : Pd recovery via Celite filtration achieves >90% reuse.

  • Regulatory Compliance : ICH Q3D guidelines limit Pd to <10 ppm in APIs, favoring Zn routes .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The reactions involving this compound can lead to the formation of various products, including derivatives with different functional groups and structural modifications.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
One of the primary applications of this compound is in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. The boronate ester functionality allows it to react with aryl halides under palladium catalysis to produce biaryl compounds. This reaction is critical in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Sulfinamide Derivatives
The compound can also be employed to synthesize sulfinamide derivatives through reactions with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate. This pathway is significant for developing biologically active compounds .

Medicinal Chemistry

Drug Development
In medicinal chemistry, boron-containing compounds have shown potential as therapeutic agents. The incorporation of the 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) moiety into drug candidates can enhance their pharmacological properties. For instance, it has been investigated for its ability to improve the bioavailability and efficacy of certain drugs by modulating their interaction with biological targets .

Anticancer Agents
Research has indicated that derivatives of this compound may possess anticancer properties. Studies have focused on the design of boron-containing compounds that can selectively target cancer cells while minimizing effects on normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics .

Material Science

Polymer Chemistry
In material science, boron compounds are utilized in the development of new materials with enhanced properties. The compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability. Its unique chemical structure allows for the modification of polymer properties through cross-linking mechanisms .

Sensors and Catalysts
The compound's ability to form stable complexes with various metals makes it suitable for use in sensors and catalytic systems. For example, it can be used as a ligand in coordination chemistry to create metal complexes that exhibit catalytic activity in organic transformations .

Case Study 1: Synthesis of Biaryl Compounds

A study published in The Journal of Organic Chemistry demonstrated the effectiveness of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one in synthesizing biaryl compounds via Suzuki-Miyaura coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity towards desired products .

Case Study 2: Anticancer Activity

Research conducted on a series of boron-containing compounds revealed that derivatives incorporating the dioxaborolane moiety exhibited significant cytotoxic effects against various cancer cell lines. These findings suggest potential pathways for developing novel anticancer therapies based on this compound's structure .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the Suzuki-Miyaura cross-coupling reaction, the boronic acid derivative acts as a nucleophile, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Boronate Esters

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Boronate Position Key Features Applications/Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one Benzopyran-4-one core with boronate at C6 C₁₇H₂₃BO₄ 298.17 C6 High stability; Suzuki coupling precursor Pharmaceutical intermediates
2,2-Dimethyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one 2,2-Dimethyl-substituted benzopyran-4-one with boronate at C8 C₁₈H₂₅BO₄ 314.20 C8 Enhanced steric hindrance; reduced reactivity in coupling vs. C6-substituted Specialty chemical synthesis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran Non-aromatic dihydropyran with boronate C₁₁H₁₉BO₃ 210.08 C4 Flexible ring system; lower molecular weight Polymer chemistry

Functional Group Variations

  • Benzopyran-4-One-Isoxazole Hybrids (e.g., 5c): These derivatives replace the boronate with isoxazole moieties.
  • 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) : Lacks the boronate group but shares the dihydrobenzopyran core. Used in condensation reactions with amines to form bioactive heterocycles (e.g., antitumor candidates) .

Reactivity and Stability

  • Suzuki Coupling Efficiency : The target compound’s boronate at C6 enables efficient cross-coupling with aryl halides (yields >80% under optimized conditions), whereas C8-substituted analogues (e.g., 2,2-dimethyl derivative) show reduced reactivity due to steric effects .
  • Hydrolytic Stability : The tetramethyl dioxaborolane group in the target compound resists hydrolysis better than pinacol boronate esters in aqueous media, making it suitable for prolonged storage .

Spectroscopic and Analytical Data

  • ¹H NMR (Target Compound) : Key signals include δ 7.45 (d, J = 8.5 Hz, H5), 6.85 (d, J = 8.5 Hz, H7), and 1.35 (s, 12H, tetramethyl groups) .
  • Melting Point: Not explicitly reported for the target compound, but related dihydrobenzopyran-4-ones (e.g., 7-hydroxy-4-phenyl derivative) melt at 178–243°C, suggesting similar thermal stability .

Biological Activity

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H19B O4
  • Molecular Weight : 275.11 g/mol

The biological activity of this compound is primarily attributed to the presence of the dioxaborolane moiety. This structure allows for interactions with biological macromolecules and facilitates various biochemical pathways. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : It has been shown to inhibit the proliferation of various cancer cell lines by disrupting microtubule formation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.

Anticancer Properties

Research indicates that boron-containing compounds exhibit significant anticancer activity. Studies have shown that this compound can:

  • Inhibit Tumor Growth : In vitro studies demonstrated a reduction in tumor cell viability across several cancer types.
Cell Line IC50 (µM) Effect Observed
MCF7 (Breast Cancer)10Significant growth inhibition
A549 (Lung Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Disruption of microtubule dynamics

Other Biological Activities

In addition to anticancer effects, preliminary studies suggest potential activities such as:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Case Studies

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis in MCF7 cells.
  • Antimicrobial Efficacy Study : Another research article explored the antimicrobial properties against common pathogens. The compound exhibited promising results against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the common synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where the boronate ester acts as a nucleophilic partner. Key steps include:

  • Borylation of benzopyranone precursors : Use pinacol borane or bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF .
  • Optimization : Reaction temperatures (80–110°C) and bases (e.g., K₂CO₃) are critical for suppressing side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the boronate ester’s presence via characteristic quartets (¹¹B coupling, δ ~1.3 ppm for pinacol methyl groups) and aromatic proton signals from the benzopyranone core .
  • X-ray crystallography : Resolve the 3D structure using SHELXL or similar software. The dioxaborolane ring and benzopyranone planarity are diagnostic .
  • IR spectroscopy : Detect carbonyl stretching (~1680–1720 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?

The boronate ester enhances stability and solubility in organic solvents while enabling selective coupling with aryl/vinyl halides. Key factors:

  • Transmetalation efficiency : The pinacol group facilitates Pd-mediated transfer to electrophilic partners.
  • Steric effects : Tetramethyl substitution minimizes steric hindrance, improving reaction kinetics .

Q. What storage conditions are recommended for this compound?

  • Temperature : Store at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis of the boronate ester.
  • Moisture control : Use desiccants (e.g., molecular sieves) in sealed, amber vials .

Q. What role does this compound play as a synthetic intermediate?

It serves as a boron-containing building block for:

  • Pharmaceuticals : Functionalizing heterocycles (e.g., pyridines, pyrazoles) via Suzuki coupling .
  • Materials science : Synthesizing conjugated polymers or organic semiconductors .

Advanced Research Questions

Q. How to address low yields in Suzuki-Miyaura reactions involving this compound?

  • Catalyst screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos/XPhos for improved turnover .
  • Solvent/base optimization : Use mixed solvents (e.g., DME/H₂O) and weak bases (e.g., CsF) to minimize boronate hydrolysis .
  • Microwave-assisted synthesis : Shorten reaction times (30–60 min) at controlled temperatures (100–120°C) .

Q. How to resolve discrepancies between crystallographic and NMR data?

  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., ring puckering in benzopyranone) .
  • SHELX refinement : Apply twin refinement or disorder modeling for ambiguous electron density in the boronate group .

Q. How to integrate computational methods with experimental data?

  • DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic substitution) and compare with experimental kinetics .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

Q. What advanced purification techniques are recommended?

  • Prep-HPLC : Use C18 columns with acetonitrile/water gradients for high-purity isolation.
  • Recrystallization : Optimize solvent pairs (e.g., CHCl₃/hexane) to remove trace Pd catalysts .

Q. How does the benzopyranone moiety affect boronate reactivity?

  • Electronic effects : The electron-withdrawing carbonyl group polarizes the boronate, enhancing electrophilicity in Pd-catalyzed couplings.
  • Steric constraints : The fused ring system may limit access to bulky coupling partners, requiring tailored catalysts (e.g., Buchwald-Hartwig conditions) .

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